molecular formula C17H12ClN3O2S2 B2821120 5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 2034290-15-6

5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2821120
CAS No.: 2034290-15-6
M. Wt: 389.87
InChI Key: QIKOXDGWTPLDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a chloro group and a sulfonamide group, and it is attached to an imidazo[1,2-a]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions, intramolecular cyclizations, and other multicomponent reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The thiophene ring is then functionalized with a chloro group and a sulfonamide group through specific substitution reactions[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The chloro group can be reduced to form a corresponding amine.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: : Formation of 5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide with an amine group replacing the chloro group.

  • Substitution: : Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in various assays, showing potential as a therapeutic agent.

  • Medicine: : It has been investigated for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Its unique chemical properties make it suitable for use in material science and other industrial applications.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can also form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and biological activity. Similar compounds include other imidazo[1,2-a]pyridine derivatives and thiophene-based sulfonamides. the presence of the chloro group and the specific substitution pattern on the thiophene ring sets it apart from these compounds.

Properties

IUPAC Name

5-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKOXDGWTPLDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.